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Compound of Interest

Compound Name: W-34

Cat. No.: B1193824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
W-34 is a novel, cell-permeable, fluorogenic probe designed for the real-time visualization of

Kinase X (KX) activity in living cells. This probe is exceptionally valuable for high-throughput

screening, drug discovery, and fundamental research into cellular signaling pathways involving

KX. W-34 is intrinsically non-fluorescent but emits a strong fluorescent signal upon enzymatic

modification by active KX, offering a high signal-to-noise ratio.[1][2] Its far-red emission

spectrum minimizes cellular autofluorescence and phototoxicity, making it ideal for long-term

imaging studies.[2]

Principle of Action
W-34 is a substrate for Kinase X. In its native state, the fluorophore's emission is quenched.

Upon phosphorylation by active KX, a conformational change occurs, leading to the release of

the quenching moiety and a subsequent, robust increase in fluorescence. This "off-on"

mechanism allows for the direct and sensitive detection of KX enzymatic activity within the

complex intracellular environment.[1]
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Property Value

Molecular Weight 582.6 g/mol

Formulation Lyophilized solid

Solubility DMSO (≥10 mM)

Absorption Maximum (λabs) 640 nm

Emission Maximum (λem) 665 nm

Quantum Yield (Φ) 0.02 (unbound), 0.65 (enzyme-activated)

Molar Extinction Coefficient (ε) 85,000 M-1cm-1

Optimal Excitation Source 633 nm or 640 nm laser line

Table 2: In Vitro Performance and Cellular Response
Parameter Value

Recommended Staining Concentration 1-10 µM

Optimal Incubation Time 30-60 minutes

Signal-to-Background Ratio >100-fold increase upon activation

Cell Permeability High

Cytotoxicity (IC50 in HeLa cells) >50 µM after 24-hour incubation

Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging of Kinase X
Activity
This protocol provides a general guideline for staining and imaging live cells with W-34. Optimal

conditions may vary depending on the cell type and experimental setup.

Materials:

W-34 stock solution (10 mM in DMSO)
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Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

Cells cultured on glass-bottom dishes or plates suitable for microscopy

Phosphate-buffered saline (PBS)

Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter set)

Procedure:

Cell Preparation: Plate cells on a glass-bottom dish and culture until they reach the desired

confluency (typically 60-80%).

Reagent Preparation: Prepare a working solution of W-34 in pre-warmed imaging medium to

the desired final concentration (e.g., 5 µM).

Staining: Remove the culture medium from the cells and wash once with PBS. Add the W-34
working solution to the cells.

Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator.

Washing (Optional): For improved signal-to-noise, the loading solution can be removed, and

the cells can be washed once with fresh imaging medium.[3]

Imaging: Image the cells using a fluorescence microscope. For time-lapse imaging, ensure

the use of an environmental chamber to maintain physiological conditions.[4] Use minimal

laser power to reduce phototoxicity.[5]

Protocol 2: Cytotoxicity Assay using MTT
This protocol assesses the potential toxicity of W-34 on cultured cells.

Materials:

HeLa cells (or other cell line of interest)

96-well plates

W-34
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Cell culture medium

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 104 cells/mL and incubate for

24 hours.[6]

Compound Addition: Add varying concentrations of W-34 (e.g., 0-50 µM) to the wells and

incubate for 24 hours.[6]

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan

crystal formation.

Solubilization: Add DMSO to each well to dissolve the formazan crystals.

Measurement: Measure the absorbance at 490 nm using a microplate reader.[6] Cell viability

is expressed as a percentage relative to the untreated control cells.
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Caption: W-34 activation pathway.
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1. Plate Cells on Glass-Bottom Dish

2. Prepare W-34 Working Solution

3. Wash Cells with PBS

4. Add W-34 and Incubate (30-60 min)

5. Optional: Wash with Fresh Medium

6. Image with Fluorescence Microscope

7. Analyze Data
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2. Add W-34 at Various Concentrations

3. Incubate for 24 Hours

4. Add MTT Reagent and Incubate (4 hours)

5. Solubilize Formazan with DMSO

6. Measure Absorbance at 490 nm

7. Calculate Cell Viability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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